![molecular formula C20H31NO2S B14321579 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile CAS No. 112033-21-3](/img/structure/B14321579.png)
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is an organic compound that features a complex structure with both aliphatic and aromatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzene derivative followed by sulfonylation and nitrile formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- 1-Butyl-4-ethyl-2-methylbenzene
- 1-Methyl-4-butylbenzene
- 1-Methyl-4-(2-butyl)benzene
Uniqueness
Compared to these similar compounds, 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable for various applications.
属性
CAS 编号 |
112033-21-3 |
|---|---|
分子式 |
C20H31NO2S |
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-butyl-4-[(4-methylphenyl)sulfonylmethyl]octanenitrile |
InChI |
InChI=1S/C20H31NO2S/c1-4-6-8-18(15-21)14-19(9-7-5-2)16-24(22,23)20-12-10-17(3)11-13-20/h10-13,18-19H,4-9,14,16H2,1-3H3 |
InChI 键 |
QBGAZCIVRHVLDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC(CCCC)C#N)CS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


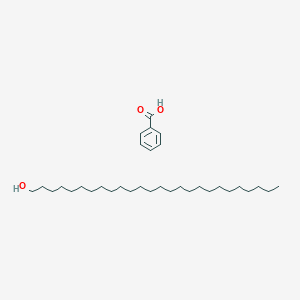
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
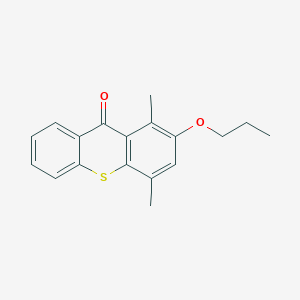
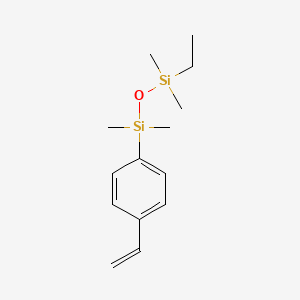
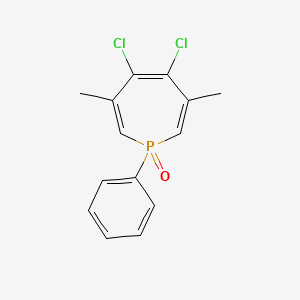
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
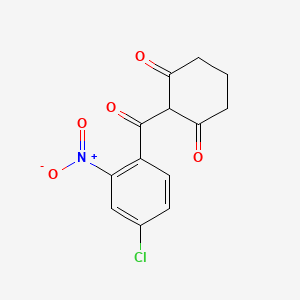
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
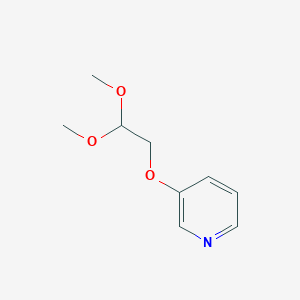
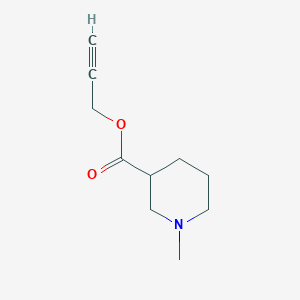

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
